molecular formula C8H13ClN2O2S B581278 2-amino-N-phenylethanesulfonamide hydrochloride CAS No. 1100424-69-8

2-amino-N-phenylethanesulfonamide hydrochloride

Cat. No.: B581278
CAS No.: 1100424-69-8
M. Wt: 236.714
InChI Key: WSKIOJNFIPWWEC-UHFFFAOYSA-N
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Description

2-Amino-N-phenylethanesulfonamide hydrochloride is a biochemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 2-amino-N-phenylethanesulfonamide hydrochloride typically involves the reaction of aniline with ethylene sulfonamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and consistency .

Chemical Reactions Analysis

2-Amino-N-phenylethanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Amino-N-phenylethanesulfonamide hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in:

Mechanism of Action

The mechanism of action of 2-amino-N-phenylethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. It can inhibit or modify the activity of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and experimental conditions .

Comparison with Similar Compounds

2-Amino-N-phenylethanesulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:

    2-Amino-N-phenylethane-1-sulfonamide: Similar in structure but without the hydrochloride salt.

    N-Phenylethanesulfonamide: Lacks the amino group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-N-phenylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c9-6-7-13(11,12)10-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKIOJNFIPWWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100424-69-8
Record name 2-amino-N-phenylethane-1-sulfonamide hydrochloride
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